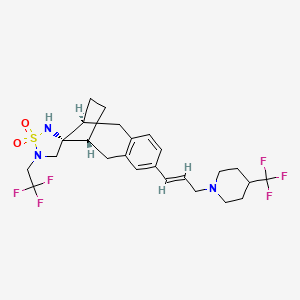

Unii-DJ2aze88DE

Description

Properties

CAS No. |

623165-93-5 |

|---|---|

Molecular Formula |

C25H31F6N3O2S |

Molecular Weight |

551.6 g/mol |

IUPAC Name |

(1'R,4R)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide |

InChI |

InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21?,22-,23-/m1/s1 |

InChI Key |

NKHUILHBYOOZDF-UHTCYBPFSA-N |

Isomeric SMILES |

C1C[C@@H]2CC3=C(C[C@H]1[C@]24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)/C=C/CN5CCC(CC5)C(F)(F)F |

Canonical SMILES |

C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MRK003; MRK 003; MRK-003. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ibutamoren (MK-677) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ibutamoren (also known as MK-677), a potent, orally active, non-peptide growth hormone secretagogue. Its unique mechanism of action and potential therapeutic applications have made it a subject of significant interest within the scientific and drug development communities. This document will delve into its chemical nature, mechanism of action, key experimental findings, and established protocols for its use in a research setting.

Core Identity and Chemical Structure of Ibutamoren

Ibutamoren is a selective agonist of the ghrelin receptor (GHSR).[1] Chemically, it is a spiro-piperidine derivative that mimics the action of the endogenous peptide hormone ghrelin.[1] Unlike ghrelin, Ibutamoren is not a peptide and possesses high oral bioavailability, making it a valuable tool for research and a promising candidate for therapeutic development.[2][3]

The compound is most commonly available as a mesylate salt, Ibutamoren mesylate.[3]

Table 1: Chemical Identifiers of Ibutamoren

| Identifier | Value | Source |

| IUPAC Name | 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | [2] |

| Molecular Formula | C27H36N4O5S | [1] |

| Molar Mass | 528.67 g/mol | [1] |

| CAS Number | 159634-47-6 (free base) | [1] |

| PubChem CID | 178024 | [2] |

| SMILES | CC(C)(C(=O)NC(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | [2] |

Table 2: Chemical Identifiers of Ibutamoren Mesylate

| Identifier | Value | Source |

| IUPAC Name | 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid | [3] |

| Molecular Formula | C28H40N4O8S2 | [3] |

| Molar Mass | 624.8 g/mol | [3] |

| CAS Number | 159752-10-0 | [1] |

| PubChem CID | 6450830 | [3] |

| SMILES | CC(C)(C(=O)NC(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O | [3] |

Mechanism of Action: The Ghrelin Receptor Agonist Pathway

Ibutamoren exerts its pharmacological effects by acting as a potent agonist of the growth hormone secretagogue receptor (GHSR).[4][5] The endogenous ligand for this receptor is ghrelin, a 28-amino acid peptide hormone primarily produced by the stomach. The binding of Ibutamoren to GHSR mimics the action of ghrelin, initiating a signaling cascade that culminates in the release of growth hormone (GH) from the anterior pituitary gland.[3][6]

This signaling pathway is distinct from the mechanism of growth hormone-releasing hormone (GHRH), which acts on a different receptor. The pulsatile release of GH stimulated by Ibutamoren subsequently leads to an increase in the circulating levels of insulin-like growth factor 1 (IGF-1), a key mediator of the anabolic and growth-promoting effects of GH.[1]

Caption: Signaling pathway of Ibutamoren (MK-677) leading to GH and IGF-1 release.

In Vitro and In Vivo Research Applications

Ibutamoren's ability to potently and orally stimulate the GH/IGF-1 axis has led to its investigation in a variety of preclinical and clinical research settings.

Preclinical Research

In animal models, Ibutamoren has been shown to increase bone density and muscle mass. These studies often involve the oral administration of Ibutamoren to rodents or other animal models, followed by the analysis of bone mineral density using techniques like dual-energy X-ray absorptiometry (DEXA) and muscle mass through direct tissue weighing or imaging.

Clinical Research

In human studies, Ibutamoren has been investigated for its potential to treat conditions associated with growth hormone deficiency, such as in children with short stature and in elderly individuals with age-related muscle wasting (sarcopenia). Clinical trials have demonstrated that oral administration of Ibutamoren can significantly increase GH and IGF-1 levels in a sustained manner.[1]

Experimental Protocols

In Vitro GHSR Activation Assay

Objective: To determine the potency and efficacy of Ibutamoren in activating the ghrelin receptor in a cell-based assay.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing the human GHSR, such as HEK293 or CHO cells. Culture the cells in appropriate media and conditions.

-

Assay Preparation: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Ibutamoren and a known GHSR agonist (e.g., ghrelin) in assay buffer. Add the compounds to the respective wells and incubate for a specified period.

-

Signal Detection: Measure the intracellular signaling response, typically by quantifying changes in intracellular calcium levels using a fluorescent calcium indicator (e.g., Fura-2 AM) or by measuring the accumulation of a second messenger like inositol phosphate.

-

Data Analysis: Plot the dose-response curves and calculate the EC50 values for Ibutamoren and the reference compound.

Caption: Workflow for an in vitro GHSR activation assay.

In Vivo Pharmacodynamic Study in Rodents

Objective: To assess the effect of orally administered Ibutamoren on circulating GH and IGF-1 levels in a rodent model.

Methodology:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.

-

Dosing: Prepare a formulation of Ibutamoren suitable for oral gavage. Administer a single dose of Ibutamoren or vehicle control to the rats.

-

Blood Sampling: Collect blood samples via a cannulated vessel or tail vein at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours post-dose).

-

Hormone Analysis: Process the blood samples to obtain plasma or serum. Quantify the concentrations of GH and IGF-1 using validated immunoassays (e.g., ELISA).

-

Data Analysis: Plot the mean plasma concentrations of GH and IGF-1 over time for both the Ibutamoren-treated and vehicle control groups. Perform statistical analysis to determine the significance of the observed effects.

Safety and Toxicological Profile

While generally well-tolerated in clinical studies, some potential side effects of Ibutamoren have been reported. These are often related to the increase in growth hormone and IGF-1 levels and can include mild, transient muscle pain, increased appetite, and edema.[7] Long-term studies are needed to fully elucidate the safety profile of chronic Ibutamoren administration. It is important to monitor blood glucose levels, as increases in GH can lead to insulin resistance.[7]

Conclusion

Ibutamoren (MK-677) is a potent, orally bioavailable ghrelin receptor agonist that effectively stimulates the release of growth hormone and insulin-like growth factor 1. Its unique pharmacological profile makes it a valuable research tool for investigating the GH/IGF-1 axis and a potential therapeutic agent for a range of conditions. Further research is warranted to fully understand its long-term efficacy and safety in various clinical applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178024, Ibutamoren. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6450830, MK 0677. Retrieved from [Link]

-

Wikipedia. (n.d.). Ibutamoren. Retrieved from [Link]

-

Nyle Nayga. (2022, April 29). 4 Things I Wish I Knew BEFORE TAKING MK-677 (Ibutamoren • Peptide). YouTube. Retrieved from [Link]

-

Jonni Shreve. (2020, December 15). SUPER SUPPLEMENTS EXPLAINED EASY #mk677 #supersupplements. YouTube. Retrieved from [Link]

Sources

- 1. Ibutamoren - Wikipedia [en.wikipedia.org]

- 2. Ibutamoren | C27H36N4O5S | CID 178024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MK 0677 | C28H40N4O8S2 | CID 6450830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

Olaparib: A Deep Dive into the Mechanism of a Targeted Cancer Therapy

Introduction: A Paradigm Shift in Cancer Treatment

Olaparib (marketed as Lynparza) represents a significant advancement in the field of oncology, heralding the era of targeted therapies that exploit specific vulnerabilities within cancer cells.[1] Initially approved by the FDA in 2014 for the treatment of advanced ovarian cancer in patients with germline BRCA mutations, its application has since expanded to include certain types of breast, pancreatic, and prostate cancers.[2][3][4] This guide will provide a comprehensive technical overview of the core mechanism of action of Olaparib, intended for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of its primary target, Poly (ADP-ribose) polymerase (PARP), the concept of synthetic lethality, and the experimental methodologies used to validate its efficacy.

The Central Role of PARP in DNA Repair

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA damage. Their primary function is to recognize and bind to single-strand breaks (SSBs) in the DNA.[5] Upon binding, PARP enzymes catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[5]

Olaparib's Dual-Action Mechanism: Catalytic Inhibition and PARP Trapping

Olaparib exerts its anticancer effects through a sophisticated, dual-action mechanism that goes beyond simple enzyme inhibition.

Catalytic Inhibition of PARP

Olaparib is a potent inhibitor of the catalytic activity of PARP1 and PARP2.[1] By binding to the NAD+ binding site of the enzyme, Olaparib prevents the synthesis of PAR chains. This blockade of PARylation hinders the recruitment of the DNA repair machinery to the site of single-strand breaks.[5] As a result, these SSBs persist, and when encountered by the replication machinery, they can lead to the formation of more cytotoxic double-strand breaks (DSBs).[6]

The "Trapping" Phenomenon: A More Potent Cytotoxic Effect

Beyond catalytic inhibition, Olaparib also "traps" PARP enzymes on the DNA at the site of damage.[7] This trapping mechanism is now understood to be a major contributor to its cytotoxic effects. The Olaparib-PARP complex on the DNA creates a physical obstruction that is more cytotoxic than the unrepaired single-strand break alone.[7] This steric hindrance can stall and collapse replication forks, leading to the generation of double-strand breaks.[6]

Caption: Olaparib's mechanism of action via synthetic lethality.

Synthetic Lethality: The Achilles' Heel of BRCA-Mutated Cancers

The remarkable efficacy of Olaparib in certain cancers is rooted in the principle of "synthetic lethality." This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[6]

Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes. These genes are essential for the high-fidelity repair of DNA double-strand breaks through a process called homologous recombination (HR).[8] Cells with BRCA1/2 mutations are deficient in HR and are therefore heavily reliant on other DNA repair pathways, including the PARP-mediated base excision repair, to maintain genomic integrity.

By inhibiting PARP, Olaparib effectively creates a scenario of dual DNA repair pathway failure in these cancer cells. The unrepaired single-strand breaks escalate into double-strand breaks, which cannot be efficiently repaired in the absence of functional BRCA proteins. This accumulation of catastrophic DNA damage triggers apoptosis and selective cancer cell death.[6] Normal, healthy cells, with their intact homologous recombination pathway, are better able to tolerate PARP inhibition as they can still repair the resulting double-strand breaks.[6]

Experimental Protocols for Assessing Olaparib's Mechanism of Action

Validating the mechanism of action of PARP inhibitors like Olaparib in a research setting involves a series of well-established in vitro assays.

Experimental Workflow

Caption: A typical experimental workflow to evaluate Olaparib's efficacy.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., BRCA1-mutant and BRCA1-proficient)

-

96-well plates

-

Olaparib stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Complete cell culture medium

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

-

Drug Treatment: Treat the cells with a serial dilution of Olaparib for a specified duration (e.g., 72 hours).[9]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of Olaparib that inhibits cell growth by 50%).

Protocol 2: Detection of DNA Double-Strand Breaks via γH2AX Immunofluorescence

The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks. Immunofluorescence staining for γH2AX foci is a sensitive method to quantify DNA damage.[13]

Materials:

-

Cells grown on coverslips

-

Olaparib

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Bovine Serum Albumin (BSA) for blocking

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Olaparib for the desired time.

-

Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[1][14]

-

Permeabilization: Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.[1][14]

-

Blocking: Block non-specific antibody binding with 1-5% BSA in PBS for 30-60 minutes.[1][14]

-

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.[1][14]

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[1][14]

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.[1]

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Clinical Efficacy of Olaparib: A Summary of Key Trial Data

The clinical development of Olaparib has been supported by a robust body of evidence from numerous clinical trials across various cancer types.

| Clinical Trial | Cancer Type | Patient Population | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| SOLO-1 | Advanced Ovarian Cancer | Newly diagnosed, BRCA-mutated | Olaparib | Placebo | Not Reached | Not Reached (67.0% alive at 7 years)[15][16] |

| vs 13.8 months | vs 46.5% alive at 7 years[15][16] | |||||

| SOLO3 | Relapsed Ovarian Cancer | Platinum-sensitive, gBRCA-mutated | Olaparib | Chemotherapy | 13.4 months | 34.9 months[17] |

| vs 9.2 months | vs 32.9 months[17] | |||||

| OlympiA | Early Breast Cancer | High-risk, HER2-negative, gBRCA-mutated | Olaparib | Placebo | 8.8 years (4-year invasive DFS rate 85.9%) | Not Reached (4-year OS rate 89.8%) |

| vs 7.1 years (4-year invasive DFS rate 77.1%) | vs 86.4% | |||||

| OlympiAD | Metastatic Breast Cancer | HER2-negative, gBRCA-mutated | Olaparib | Chemotherapy | 7.0 months | 19.3 months[18] |

| vs 4.2 months | vs 17.1 months[18] | |||||

| PROfound | Metastatic Castration-Resistant Prostate Cancer | HRR gene-mutated | Olaparib | Enzalutamide or Abiraterone | 7.4 months | 19.1 months[19] |

| vs 3.6 months | vs 14.7 months[19] | |||||

| POLO | Metastatic Pancreatic Cancer | gBRCA-mutated | Olaparib | Placebo | 7.4 months | 18.9 months[20] |

| vs 3.8 months | vs 18.1 months[20] |

Mechanisms of Acquired Resistance to Olaparib

Despite the significant clinical benefits of Olaparib, the development of acquired resistance is a major challenge. Understanding the molecular mechanisms underlying resistance is crucial for developing strategies to overcome it.

-

Secondary Mutations in BRCA1/2: The restoration of BRCA1/2 function through secondary mutations that restore the open reading frame is a key mechanism of resistance.

-

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of Olaparib.

-

Loss of 53BP1: Deletion of the 53BP1 protein can partially restore homologous recombination, thereby conferring resistance to PARP inhibitors.

-

Replication Fork Protection: Mechanisms that stabilize stalled replication forks can prevent their collapse into double-strand breaks, thus mitigating the cytotoxic effects of Olaparib.

-

Alterations in PARP1: Mutations in the PARP1 gene itself can lead to reduced trapping of the enzyme, diminishing the efficacy of Olaparib.

Conclusion: A Targeted Approach with Broadening Horizons

Olaparib has fundamentally changed the treatment landscape for patients with cancers harboring defects in the homologous recombination pathway. Its dual mechanism of catalytic inhibition and PARP trapping, coupled with the elegant concept of synthetic lethality, provides a powerful and selective means of targeting cancer cells. The ongoing research into resistance mechanisms and the exploration of Olaparib in new cancer types and combination therapies continue to expand the potential of this groundbreaking drug. As our understanding of the molecular intricacies of DNA repair and cancer cell biology deepens, the principles underlying Olaparib's success will undoubtedly pave the way for the development of even more precise and effective cancer therapies.

References

- AstraZeneca. LYNPARZA® (olaparib)

- Moore K, Colombo N, Scambia G, et al. Maintenance Olaparib in Patients with Newly Diagnosed Advanced Ovarian Cancer. N Engl J Med. 2018;379(26):2495-2505.

- Penson RT, Valencia RV, Cibula D, et al. Olaparib Versus Nonplatinum Chemotherapy in Patients With Platinum-Sensitive Relapsed Ovarian Cancer and a Germline BRCA1/2 Mutation (SOLO3): A Randomized Phase III Trial. J Clin Oncol. 2020;38(11):1164-1174.

- Tutt ANJ, Garber JE, Kaufman B, et al. Adjuvant Olaparib for Patients with BRCA1- or BRCA2-Mutated Breast Cancer. N Engl J Med. 2021;384(25):2394-2405.

- Robson M, Im SA, Senkus E, et al. Olaparib for Metastatic Breast Cancer in Patients with a Germline BRCA Mutation. N Engl J Med. 2017;377(6):523-533.

- de Bono J, Mateo J, Fizazi K, et al. Olaparib for Metastatic Castration-Resistant Prostate Cancer. N Engl J Med. 2020;382(22):2091-2102.

- Golan T, Hammel P, Reni M, et al. Maintenance Olaparib for Germline BRCA-Mutated Metastatic Pancreatic Cancer. N Engl J Med. 2019;381(4):317-327.

- Lord CJ, Ashworth A. The DNA damage response and cancer therapy.

- Murai J, Huang SYN, Das BB, et al. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Res. 2012;72(21):5588-5599.

- Redon CE, Dickey JS, Bonner WM, Sedelnikova OA. γ-H2AX as a biomarker of DNA damage. Methods Mol Biol. 2009;523:17-29.

- Roy R, Chun J, Powell SN. BRCA1 and BRCA2: different roles in a common pathway of genome protection.

- Sedelnikova OA, Rogakou EP, Panyutin IG, Bonner WM. Quantitative detection of (125)IdU-induced DNA double-strand breaks with gamma-H2AX antibody.

- U.S. Food and Drug Administration.

- DiSilvestro P, Penson RT, O'Malley DM, et al. Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial. J Clin Oncol. 2023;41(3):609-617.

- Ovarian Cancer Research Alliance. Maintenance olaparib Improves Progression-Free Survival in Phase III Clinical Trial. Published October 23, 2018. Accessed January 12, 2026.

- Li W, Liu Z, Zhao L, et al. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. J Vis Exp. 2021;(173):10.3791/62749.

- Abcam. MTT assay protocol. Accessed January 12, 2026.

- ATCC.

- Pommier Y, O'Connor MJ, de Bono J. Laying a trap to kill cancer cells. Cancer Discov. 2016;6(9):965-967.

- U.S. Food and Drug Administration. FDA approves olaparib for HRR gene-mutated metastatic castration-resistant prostate cancer. Published May 19, 2020. Accessed January 12, 2026.

- Kindler HL, Hammel P, Reni M, et al. Olaparib in Patients With Pancreatic Cancer With BRCA1/2 Mutations: Results From the Targeted Agent and Profiling Utilization Registry Study. JCO Precis Oncol. 2021;5:PO.20.00352.

- Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Accessed January 12, 2026.

- OncLive. Olaparib Extends PFS, Hits High Response in Confirmatory BRCA+ Ovarian Cancer Trial. Published June 4, 2019. Accessed January 12, 2026.

- OncLive. Olaparib Pivotal mCRPC Data Published in NEJM as FDA Weighs Approval. Published April 29, 2020. Accessed January 12, 2026.

- National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual.

- Abcam. MTT assay protocol. Accessed January 12, 2026.

- Genomics Education Programme. PARP inhibitors. Accessed January 12, 2026.

- ATCC.

- Lord CJ, Ashworth A. PARP inhibitors: Synthetic lethality in the clinic. Science. 2017;355(6330):1152-1158.

- U.S. Food and Drug Administration. FDA approves olaparib for adjuvant treatment of high-risk early breast cancer. Published March 11, 2022. Accessed January 12, 2026.

Sources

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 7. Penn Medicine Reveals New Potential Therapy for Advanced Cancers | Penn Today [penntoday.upenn.edu]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. atcc.org [atcc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. ascopubs.org [ascopubs.org]

- 16. Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. onclive.com [onclive.com]

- 18. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. onclive.com [onclive.com]

- 20. Olaparib in Patients With Pancreatic Cancer With BRCA1/2 Mutations: Results From the Targeted Agent and Profiling Utilization Registry Study - PMC [pmc.ncbi.nlm.nih.gov]

Remdesivir: A Comprehensive Technical Guide to its Solubility and Stability Properties

Introduction: The Critical Role of Physicochemical Properties in Antiviral Drug Development

Remdesivir (GS-5734) is a nucleotide analogue prodrug that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1][2] As a single diastereomer monophosphoramidate, it is designed to facilitate intracellular delivery of its active metabolite, GS-441524, which ultimately inhibits viral RNA-dependent RNA polymerase.[1][2] The journey of any antiviral agent from the laboratory to clinical application is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation strategies, and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Remdesivir, offering valuable insights for researchers, scientists, and professionals involved in its development and application. Understanding these core properties is not merely an academic exercise; it is the bedrock upon which successful drug formulation and delivery systems are built, addressing challenges such as the need for intravenous administration and optimizing drug accumulation at the target site.[3][4][5]

I. Solubility Profile of Remdesivir: Navigating a Key Formulation Hurdle

Remdesivir is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[4][5] This inherent low solubility in aqueous media presents a significant challenge for formulation development, particularly for parenteral administration.

Aqueous and Organic Solvent Solubility

Remdesivir is a non-hygroscopic crystalline solid that can appear in colors ranging from white and off-white to yellow.[1] Its solubility is markedly dependent on the solvent system and the pH of the aqueous medium.

Key Solubility Characteristics:

-

Water: Remdesivir is virtually insoluble in water.[1][6] One source quantifies its aqueous solubility at 0.339 mg/mL.[7]

-

pH-Dependent Aqueous Solubility: The aqueous solubility of Remdesivir increases as the pH decreases.[1][4][5] It is very slightly soluble in water when the pH is adjusted to 2 with hydrochloric acid.[1]

-

Organic Solvents: Remdesivir exhibits good solubility in several organic solvents. It is completely soluble in methanol and soluble in ethanol.[1] Dimethyl sulfoxide (DMSO) is also an effective solvent for preparing high-concentration stock solutions.[6]

Quantitative Solubility Data Summary:

| Solvent | Solubility | Concentration (mM) | Notes | Reference |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | 165.95 mM | Recommended for high-concentration stock solutions. | [6] |

| Dimethyl sulfoxide (DMSO) | 60.26 mg/mL | 100 mM | - | [8] |

| Ethanol | 16 mg/mL | 26.55 mM | - | [6] |

| Ethanol | 12.05 mg/mL | 20 mM | - | [8] |

| Water | Insoluble | - | Virtually insoluble at neutral pH. | [6] |

| Water | 250 mg/mL | - | Requires ultrasonication for solubilization. | [9] |

Strategies to Enhance Solubility

Given Remdesivir's poor aqueous solubility, various formulation strategies are employed to enable its intravenous administration.

-

Co-solvents and Surfactants: Formulations for in vivo research often utilize a combination of solvents and surfactants to achieve the desired concentration. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can yield a clear solution with a solubility of at least 2.17 mg/mL.[9]

-

Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBECD) is a key excipient used in the commercial formulation of Remdesivir to enhance its solubility through the formation of inclusion complexes.[4][9][10] The lyophilized powder for injection contains SBECD to facilitate reconstitution and dilution for intravenous infusion.[4][11]

II. Stability of Remdesivir: A Multifaceted Consideration

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Remdesivir, as an ester prodrug, is susceptible to degradation under various environmental conditions.[12]

Degradation under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods. Remdesivir has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines.

-

Hydrolytic Degradation: Remdesivir is susceptible to hydrolysis, particularly under basic conditions.[12][13] It undergoes degradation under acidic, basic, and neutral hydrolysis.[13] Extensive degradation is observed under basic hydrolytic stress.[12]

-

Oxidative Degradation: The molecule is also prone to oxidative degradation.[13]

-

Thermal and Photolytic Stability: Remdesivir is reported to be stable under thermal and photolytic stress conditions in some studies.[13] However, other research indicates threatened stability under thermal stress.[12]

A study identified a total of nine degradation products formed under various stress conditions:

-

Acidic Hydrolysis: DP1-DP5

-

Basic Hydrolysis: DP5-DP8

-

Neutral Hydrolysis: DP5

-

Oxidation: DP9[13]

Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the integrity of Remdesivir.

-

Solid State: The solid, lyophilized powder should be stored below 30°C (86°F).[11] The solid form is stable for at least four years when stored at -20°C.[6]

-

Reconstituted and Diluted Solutions: After reconstitution, it is recommended to use the vials immediately to prepare the diluted solution.[11] The diluted solution for infusion is stable for 24 hours at room temperature (20°C to 25°C) or 48 hours under refrigeration (2°C to 8°C).[4][5][11][14]

III. Analytical Methodologies for Solubility and Stability Assessment

Robust analytical methods are indispensable for the accurate determination of Remdesivir's solubility and for monitoring its stability. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a typical reversed-phase HPLC method for the analysis of Remdesivir and its degradation products.

1. Instrumentation:

- HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a fluorescence detector (FD).[12][15]

2. Chromatographic Conditions:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and acidified water (e.g., pH 4 with phosphoric acid) in a ratio of 55:45 (v/v).[12]

- Flow Rate: 1.0 mL/min.[15]

- Detection:

- DAD at 240 nm.[12][15]

- Fluorescence detector with excitation at 245 nm and emission at 390 nm.[12]

- Injection Volume: 20 µL.[15]

3. Standard and Sample Preparation:

- Stock Solution: Prepare a 1 mg/mL stock solution of Remdesivir in methanol.[15]

- Working Standards: Dilute the stock solution with the mobile phase to prepare a series of working standards covering the desired concentration range (e.g., 0.1-15 µg/mL for DAD and 0.05-15 µg/mL for FD).[12][15]

- Forced Degradation Samples: Subject the Remdesivir solution to various stress conditions (e.g., 0.1 N HCl for acidic hydrolysis, 0.1 N NaOH for basic hydrolysis, 3% H2O2 for oxidation) and then neutralize and dilute the samples to fall within the calibration range.[16]

4. Method Validation:

- Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[15][17]

Visualization of the Analytical Workflow

Caption: Workflow for the stability-indicating HPLC analysis of Remdesivir.

IV. Degradation Pathways and Structural Elucidation

Understanding the degradation pathways of Remdesivir is crucial for identifying potential impurities and ensuring the safety of the drug product. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in elucidating the structures of degradation products.

Key Degradation Products

Forced degradation studies have revealed several key degradation products of Remdesivir. The structures of these products can be elucidated using techniques like UPLC/ESI-Q-TOF-MS/MS.[13] While a detailed structural analysis of each degradant is beyond the scope of this guide, the general pathways involve hydrolysis of the ester and phosphoramidate moieties.

Visualizing Degradation Logic

Caption: Logical relationship between stress conditions and Remdesivir degradation products.

Conclusion: An Integrated Approach to Characterization

The solubility and stability of Remdesivir are intrinsically linked to its successful formulation and clinical performance. Its low aqueous solubility necessitates the use of enabling technologies like cyclodextrins, while its susceptibility to degradation, particularly hydrolysis, demands careful control over storage conditions and the development of robust, stability-indicating analytical methods. A thorough understanding of these physicochemical properties, from quantitative solubility data to detailed degradation pathways, is essential for ensuring the quality, safety, and efficacy of this important antiviral agent. The integrated approach of solubility enhancement, comprehensive stability testing, and advanced analytical characterization outlined in this guide provides a framework for the continued development and optimization of Remdesivir and other challenging drug candidates.

References

-

Remdesivir - PMC - PubMed Central - NIH. (2023-02-09). National Center for Biotechnology Information. [Link]

-

Unlocking the potential of remdesivir: innovative approaches to drug delivery - ScienceOpen. ScienceOpen. [Link]

-

Unlocking the potential of remdesivir: innovative approaches to drug delivery - PMC. (2025-05-04). National Center for Biotechnology Information. [Link]

-

Unlocking the potential of remdesivir: innovative approaches to drug delivery. (2025-05-04). SpringerLink. [Link]

-

Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing). The Royal Society of Chemistry. [Link]

-

A Review on Remdesivir by Pharmaceutical Analytical Methods [HPLC]. (2024-11-29). ResearchGate. [Link]

-

Unlocking the potential of remdesivir: innovative approaches to drug delivery - ScienceOpen. (2025-04-17). ScienceOpen. [Link]

-

Improved Remdesivir Solubility by Sonication - Hielscher Ultrasonics. Hielscher Ultrasonics. [Link]

-

Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection - PubMed. (2021-08-26). National Center for Biotechnology Information. [Link]

-

remdesivir | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

A REVIEW ON THE PHARMACEUTICAL ANALYTICAL PROFILE OF AN ANTIVIRAL DRUG: REMDESIVIR. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Remdesivir: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - Bentham Science Publisher. (2024-08-13). Bentham Science. [Link]

-

Stress Degradation Study Of Remdesivir Using RP-HPLC. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. RJPBCS. [https://www.rjpbcs.com/pdf/2021/12(6)/[18].pdf]([Link]18].pdf)

-

Veklury® (remdesivir) Storage and Stability of Lyophilized Powder. Gilead Sciences. [Link]

-

Simple stability-indicating HPLC method for remdesivir - 2021 - Wiley Analytical Science. (2021-08-26). Wiley Analytical Science. [Link]

-

HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use VEKLURY safely and effe - Gilead Sciences. Gilead Sciences. [Link]

Sources

- 1. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. remdesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Unlocking the potential of remdesivir: innovative approaches to drug delivery – ScienceOpen [scienceopen.com]

- 4. Unlocking the potential of remdesivir: innovative approaches to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Remdesivir | RNA Polymerase | Tocris Bioscience [tocris.com]

- 9. hielscher.com [hielscher.com]

- 10. scienceopen.com [scienceopen.com]

- 11. For HCP's | Veklury® (remdesivir) Storage and Stability of Lyophilized Powder [askgileadmedical.com]

- 12. Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. gilead.com [gilead.com]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. rjpbcs.com [rjpbcs.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]

Vorapaxar: A Deep Dive into PAR-1 Antagonism for Thrombo-protection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: A New Frontier in Antiplatelet Therapy

In the relentless pursuit of mitigating the global burden of cardiovascular disease, the intricate signaling pathways governing platelet activation remain a focal point of therapeutic innovation. While traditional antiplatelet agents targeting cyclooxygenase-1 (COX-1) and the P2Y12 ADP receptor have become mainstays in clinical practice, the quest for more targeted and potent strategies continues. This guide delves into the pharmacology, mechanism, and clinical application of Vorapaxar, a first-in-class protease-activated receptor-1 (PAR-1) antagonist. By selectively inhibiting thrombin-induced platelet aggregation, Vorapaxar represents a distinct approach to reducing the risk of thrombotic cardiovascular events in high-risk patient populations. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, elucidating the scientific rationale, clinical evidence, and practical considerations surrounding this novel antiplatelet agent.

The Pivotal Role of Thrombin and PAR-1 in Thrombosis

Thrombin stands as a uniquely potent platelet activator, orchestrating a cascade of events that lead to platelet aggregation and thrombus formation.[1][2] Its interaction with platelets is primarily mediated through protease-activated receptors (PARs), with PAR-1 being the principal thrombin receptor on human platelets.[3][4] The activation of PAR-1 by thrombin initiates a G-protein-coupled signaling cascade, culminating in platelet shape change, degranulation, and aggregation, all critical steps in the pathophysiology of arterial thrombosis.[2]

The therapeutic targeting of this pathway holds significant promise. Unlike broader-acting antiplatelet agents, a selective PAR-1 antagonist could theoretically inhibit the pro-thrombotic actions of thrombin on platelets without interfering with other essential hemostatic functions or the coagulation cascade.[3][5] This targeted approach forms the foundational principle behind the development of Vorapaxar.

Signaling Pathway of Thrombin-Mediated Platelet Activation via PAR-1

The following diagram illustrates the signaling cascade initiated by thrombin binding to the PAR-1 receptor on platelets, leading to their activation and aggregation.

Caption: Thrombin-PAR-1 signaling cascade in platelets and the inhibitory action of Vorapaxar.

Vorapaxar: A Profile of a PAR-1 Antagonist

Vorapaxar, marketed under the brand name Zontivity, is an orally active, competitive, and selective antagonist of the PAR-1 receptor.[3][6][7] It is a synthetic analog of the natural product himbacine.[3][8] Although technically a reversible antagonist, its long half-life renders it effectively irreversible in clinical practice.[5][9]

Pharmacokinetics and Pharmacodynamics

Vorapaxar exhibits several key pharmacokinetic properties that are crucial for its clinical application.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~100% | [5] |

| Peak Plasma Time | 1 hour | [10] |

| Effective Half-life | 3-4 days | [5][6] |

| Terminal Elimination Half-life | ~8 days | [5][9] |

| Metabolism | Primarily by CYP3A4 and CYP2J2 | [5][6] |

| Excretion | Mainly through feces (58%) and urine (25%) | [6] |

A notable pharmacodynamic feature of Vorapaxar is its prolonged antiplatelet effect. Inhibition of thrombin receptor agonist peptide (TRAP)-induced platelet aggregation can persist for up to four weeks after discontinuation of the drug.[5][6] This long duration of action necessitates careful consideration in patients who may require surgery or are at high risk of bleeding.

Mechanism of Action: A Selective Blockade

Vorapaxar functions by specifically inhibiting thrombin-induced and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation.[1][5] In vitro studies have demonstrated that Vorapaxar does not affect platelet aggregation induced by other agonists such as ADP, collagen, or thromboxane mimetics.[3][5] This selectivity is a key differentiator from other antiplatelet agents and underscores its targeted mechanism of action. Furthermore, Vorapaxar does not impact coagulation parameters like prothrombin time or activated partial thromboplastin time.[3][7]

Clinical Evidence: The Landmark Trials

The efficacy and safety of Vorapaxar were primarily established in two large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials: TRA-2°P TIMI 50 and TRACER.

TRA-2°P TIMI 50: Efficacy in Secondary Prevention

The Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events (TRA-2°P) TIMI 50 trial was a pivotal study that enrolled 26,449 patients with a history of myocardial infarction (MI), ischemic stroke, or peripheral arterial disease (PAD).[11][12] Patients were randomized to receive Vorapaxar (2.5 mg daily) or placebo in addition to standard antiplatelet therapy.[11]

Key Efficacy Outcomes in the FDA-Approved Population (History of MI or PAD)

A prespecified analysis of the TRA-2°P TIMI 50 trial focused on the patient population for which Vorapaxar is now approved: those with a prior MI or PAD, and no history of stroke or transient ischemic attack (TIA).[12]

| Endpoint | Vorapaxar (%) | Placebo (%) | Hazard Ratio (95% CI) | P-value | Reference |

| Cardiovascular Death, MI, or Stroke (at 3 years) | 7.9 | 9.5 | 0.80 (0.73-0.89) | <0.001 | [12][13] |

| Cardiovascular Death, MI, Stroke, or Urgent Coronary Revascularization (at 3 years) | 10.1 | 11.8 | 0.83 (0.76-0.90) | <0.001 | [12][13] |

These results demonstrated a significant reduction in major adverse cardiovascular events with the addition of Vorapaxar to standard care in this specific high-risk population.[12][14]

TRACER: Insights in Acute Coronary Syndromes

The Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome (TRACER) trial investigated Vorapaxar in 12,944 patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS).[15][16] While the trial did not meet its primary efficacy endpoint, it provided valuable insights into the safety profile of Vorapaxar, particularly the increased risk of bleeding.[15][17] The findings from TRACER contributed to the decision to contraindicate Vorapaxar in patients with a history of stroke, TIA, or intracranial hemorrhage.[1][18]

Safety Profile and Risk Management

The primary safety concern with Vorapaxar, as with all antiplatelet agents, is the increased risk of bleeding.[1][11]

Key Safety Outcomes from TRA-2°P TIMI 50 (Approved Population)

| Bleeding Endpoint | Vorapaxar (%) | Placebo (%) | Hazard Ratio (95% CI) | P-value | Reference |

| GUSTO Moderate or Severe Bleeding | 3.7 | 2.4 | 1.55 (1.30-1.86) | <0.001 | [12][13] |

| Intracranial Hemorrhage (ICH) | 0.6 | 0.4 | - | 0.10 | [12][13] |

The increased bleeding risk was primarily driven by a higher rate of moderate bleeding.[12] The risk of intracranial hemorrhage was notably increased in patients with a prior stroke, leading to a boxed warning and contraindication in this population.[1][12][18]

Contraindications and Warnings

Vorapaxar is contraindicated in patients with:

-

A history of stroke, transient ischemic attack (TIA), or intracranial hemorrhage (ICH).[1][18]

-

Active pathological bleeding, such as a peptic ulcer.[1]

A boxed warning highlights the increased risk of bleeding, including life-threatening and fatal bleeding.[9][19]

Drug Interactions

Vorapaxar is primarily metabolized by CYP3A4.[6][7] Therefore, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin, carbamazepine) should be avoided.[7][10] Concomitant use with other anticoagulants, such as warfarin, should also be avoided due to the increased risk of bleeding.[1]

Clinical Application and Patient Selection

Approved Indications

Vorapaxar was approved by the U.S. Food and Drug Administration (FDA) in 2014.[11][18] It is indicated for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or with peripheral arterial disease (PAD).[18][20] Vorapaxar is intended to be used in combination with aspirin and/or clopidogrel.[20] The standard dosage is one 2.08 mg tablet taken orally once daily.[5][18]

Experimental Protocol: Assessing Platelet Inhibition

A key experimental workflow to assess the pharmacodynamic effect of Vorapaxar involves measuring thrombin receptor agonist peptide (TRAP)-induced platelet aggregation.

Step-by-Step Methodology:

-

Blood Collection: Collect whole blood from subjects into tubes containing an appropriate anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Light Transmission Aggregometry (LTA):

-

Place a cuvette with PRP into an aggregometer and establish a baseline light transmission.

-

Add a specific concentration of TRAP to the PRP to induce platelet aggregation.

-

Monitor the change in light transmission over time as platelets aggregate. The maximum aggregation percentage is recorded.

-

-

Data Analysis: Compare the maximum platelet aggregation in response to TRAP in samples from subjects treated with Vorapaxar to those from a placebo group or baseline measurements. A significant reduction in aggregation indicates the inhibitory effect of Vorapaxar.

Experimental Workflow Diagram

Caption: Workflow for assessing TRAP-induced platelet aggregation.

Future Directions and Unanswered Questions

While Vorapaxar offers a novel mechanism for antiplatelet therapy, several areas warrant further investigation. The optimal duration of therapy, its role in specific patient subgroups (e.g., those with diabetes), and the potential for combination with newer, more potent P2Y12 inhibitors are all subjects of ongoing interest. Furthermore, the development of a reversal agent for Vorapaxar would be a significant advancement in managing bleeding complications. Currently, there is no known treatment to reverse its antiplatelet effects.[1]

Conclusion: A Targeted Approach to Thrombo-protection

Vorapaxar represents a significant milestone in the evolution of antiplatelet therapy. Its selective inhibition of the PAR-1 receptor provides a targeted approach to mitigating thrombin-induced platelet aggregation. The robust clinical evidence from the TRA-2°P TIMI 50 trial has established its efficacy in reducing thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. However, its use requires a careful balance of ischemic benefit against the inherent risk of bleeding, necessitating meticulous patient selection and a thorough understanding of its contraindications and safety profile. As our comprehension of the intricate mechanisms of thrombosis deepens, targeted therapies like Vorapaxar will undoubtedly play an increasingly important role in the long-term management of patients with atherosclerotic cardiovascular disease.

References

-

LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2017, April 11). Vorapaxar. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

MedicineNet. (n.d.). Vorapaxar: Blood Clotting Uses, Side Effects, Dosage. [Link]

-

Pharmacology of Vorapaxar (Zontivity) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, May 7). YouTube. [Link]

-

P&T Community. (n.d.). Zontivity (Vorapaxar), First-in-Class PAR-1 Antagonist, Receives FDA Approval for Risk Reduction of Heart Attack, Stroke, and Cardiovascular Death. [Link]

-

Consultant360. (2014, May 9). FDA Approves New Drug to Prevent Heart Attacks. [Link]

-

Gurbel, P. A., et al. (2014). PAR-1 antagonist vorapaxar favorably improves global thrombotic status in patients with coronary disease. Journal of Thrombosis and Thrombolysis, 38(4), 423–429. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Vorapaxar Sulfate?[Link]

-

Tello-Montoliu, A., et al. (2012). Vorapaxar: Targeting a Novel Antiplatelet Pathway. P & T : a peer-reviewed journal for formulary management, 37(6), 347–351. [Link]

-

Dr.Oracle. (2025, July 26). What is Vorapaxar (thrombin receptor antagonist)?[Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vorapaxar. [Link]

-

MDedge. (2014, June 17). FDA approves vorapaxar, a new oral antiplatelet. [Link]

-

Pharmafile. (2014, May 9). Merck's vorapaxar gains long-awaited FDA approval. [Link]

-

Medscape. (2014, May 8). FDA Approves Vorapaxar (Zontivity) to Cut MI, Stroke Risk. [Link]

-

Leonardi, S., et al. (2014). Reduction in Overall Occurrences of Ischemic Events With Vorapaxar: Results From TRACER. Journal of the American Heart Association, 3(4), e000888. [Link]

-

Wikipedia. (n.d.). Vorapaxar. [Link]

-

MDedge. (2018, December 4). FDA approves first-in-class oral antiplatelet drug vorapaxar. [Link]

-

VIVO. (2014, March 13). Vorapaxar, a platelet thrombin-receptor antagonist, in medically managed patients with non-ST-segment elevation acute coronary syndrome: results from the TRACER trial. [Link]

-

Bonaca, M. P., et al. (2015). Efficacy and Safety of Vorapaxar as Approved for Clinical Use in the United States. Journal of the American Heart Association, 4(3), e001505. [Link]

-

RxList. (n.d.). Vorapaxar: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Easton, J. D., et al. (2018). Stroke Outcomes With Vorapaxar Versus Placebo in Patients With Acute Coronary Syndromes: Insights From the TRACER Trial. Stroke, 49(12), 2964–2970. [Link]

-

Medscape. (n.d.). Zontivity (vorapaxar) dosing, indications, interactions, adverse effects, and more. [Link]

-

Drugs.com. (n.d.). Zontivity (vorapaxar) FDA Approval History. [Link]

-

Drugs.com. (2025, October 15). Vorapaxar: Key Safety & Patient Guidance. [Link]

-

Valgimigli, M., et al. (2020). Vorapaxar in the treatment of cardiovascular diseases. Expert opinion on investigational drugs, 29(4), 335–347. [Link]

-

EBM Consult. (n.d.). Drug Monograph: Vorapaxar (Zontivity). [Link]

-

Capodanno, D., et al. (2021). Efficacy and safety of vorapaxar for secondary prevention in low body weight in patients with atherosclerosis: analyses from the TRA 2°P-TIMI 50 Trial. European heart journal. Acute cardiovascular care, 10(2), 190–199. [Link]

-

American Heart Association Journals. (2018, December 6). Stroke Outcomes With Vorapaxar Versus Placebo in Patients With Acute Coronary Syndromes: Insights From the TRACER Trial. [Link]

-

Cheng, J. W., et al. (2015). Vorapaxar in Atherosclerotic Disease Management. The Annals of pharmacotherapy, 49(5), 586–595. [Link]

-

Blood. (2016, December 2). PAR1 Antagonists Development and Clinical Utility. [Link]

-

Morrow, D. A., et al. (2012). Vorapaxar for secondary prevention of thrombotic events for patients with previous myocardial infarction: a prespecified subgroup analysis of the TRA 2°P-TIMI 50 trial. Lancet (London, England), 380(9850), 1317–1324. [Link]

-

Teva api. (2025, November 18). Understanding PAR-1 Antagonists: The Role of Vorapaxar Sulfate in Modern Cardiology. [Link]

-

ClinicalTrials.gov. (n.d.). Trial to Assess the Effects of Vorapaxar (SCH 530348; MK-5348) in Preventing Heart Attack and Stroke in Patients With Atherosclerosis (TRA 2°P - TIMI 50) (P04737). [Link]

-

Zhang, H., et al. (2015). In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist. Pharmacology research & perspectives, 3(5), e00169. [Link]

-

MLM Medical Labs. (2011, November 13). Thrombin-Receptor Antagonist Vorapaxar in Acute Coronary Syndromes. [Link]

-

PubMed. (2021, April 8). Efficacy and safety of vorapaxar for secondary prevention in low body weight in patients with atherosclerosis: analyses from the TRA 2°P-TIMI 50 Trial. [Link]

-

Hess, C. N., et al. (2021). Efficacy and Safety of Vorapaxar by Intensity of Background Lipid-Lowering Therapy in Patients With Peripheral Artery Disease: Insights From the TRA2P-TIMI 50 Trial. Journal of the American Heart Association, 10(20), e021412. [Link]

-

PubMed. (2015, March 19). Efficacy and safety of vorapaxar as approved for clinical use in the United States. [Link]

-

TIMI Study Group. (n.d.). TRA 2°P-TIMI 50. [Link]

-

European Medicines Agency. (n.d.). Zontivity. [Link]

-

European Medicines Agency. (n.d.). Voraxaze. [Link]

-

PubMed. (n.d.). Vorapaxar. [Link]

-

European Commission. (n.d.). Union Register of not active medicinal products for human use. [Link]

-

European Medicines Agency. (n.d.). Voraxaze. [Link]

Sources

- 1. Vorapaxar: Blood Clotting Uses, Side Effects, Dosage [medicinenet.com]

- 2. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]

- 3. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. droracle.ai [droracle.ai]

- 6. youtube.com [youtube.com]

- 7. Vorapaxar - Wikipedia [en.wikipedia.org]

- 8. vorapaxar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Drug Monograph: Vorapaxar (Zontivity) [ebmconsult.com]

- 10. Zontivity (vorapaxar) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 11. Zontivity (Vorapaxar), First-in-Class PAR-1 Antagonist, Receives FDA Approval for Risk Reduction of Heart Attack, Stroke, and Cardiovascular Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Efficacy and safety of vorapaxar as approved for clinical use in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FDA approves vorapaxar, a new oral antiplatelet | MDedge [mdedge.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vorapaxar in atherosclerotic disease management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vorapaxar - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. medscape.com [medscape.com]

- 20. Vorapaxar: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

A Senior Application Scientist's Synthesis on the Preclinical and Clinical Safety of a Paradigm-Shifting Tyrosine Kinase Inhibitor

An In-depth Technical Guide to the Safety and Toxicity Profile of Imatinib

Executive Summary

Imatinib mesylate, a cornerstone of targeted cancer therapy, has fundamentally altered the prognosis for patients with Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] Its remarkable efficacy is rooted in the potent and specific inhibition of the BCR-ABL, c-KIT, and PDGF-R tyrosine kinases.[3] While celebrated for its targeted mechanism, a comprehensive understanding of its safety and toxicity profile is paramount for maximizing therapeutic outcomes and ensuring patient safety. This guide provides a deep dive into the preclinical and clinical toxicology of imatinib, synthesizing data from pivotal trials and post-marketing surveillance. We will explore the mechanistic underpinnings of its adverse effects, from common, manageable events to rare but severe toxicities, and provide evidence-based protocols for monitoring and management. The narrative is structured to deliver not just data, but the scientific rationale behind the clinical realities of imatinib therapy, empowering researchers and drug development professionals with actionable insights.

Introduction: The Dawn of Targeted Therapy and Its Toxicological Implications

The advent of imatinib marked a paradigm shift from cytotoxic chemotherapy to molecularly targeted treatment. It acts as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting the cellular proliferation and survival signals that drive malignancy.[4] Specifically, its inhibition of the constitutively active BCR-ABL tyrosine kinase is the therapeutic basis for its use in Philadelphia chromosome-positive (Ph+) CML.[4][5]

Understanding imatinib's safety profile requires appreciating its multi-kinase inhibitory nature. While its primary targets are central to its efficacy, off-target inhibition of other kinases contributes to its spectrum of adverse effects. This guide dissects this dual reality, providing a framework for anticipating and managing the toxicities associated with this revolutionary drug.

Caption: Management logic for Imatinib's CYP3A4-mediated drug-drug interactions.

| Interacting Class | Examples | Effect on Imatinib | Clinical Recommendation | Reference |

| Strong CYP3A4 Inducers | Rifampin, Phenytoin, Carbamazepine, St. John's Wort | Decreased plasma concentration | Avoid concomitant use. If unavoidable, consider increasing imatinib dose by at least 50%. | [6][7] |

| Strong CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Clarithromycin, Grapefruit Juice | Increased plasma concentration | Avoid concomitant use. If necessary, consider reducing the imatinib dose. | [7][8] |

| Other Interactions | Acetaminophen (Paracetamol), Warfarin, Levothyroxine | Increased risk of acetaminophen toxicity; altered warfarin levels; decreased levothyroxine effectiveness. | Limit acetaminophen dose; monitor INR closely; monitor TSH and adjust levothyroxine dose. | [9][10] |

Toxicology Assessment and Monitoring: A Practical Workflow

A structured monitoring plan is essential for the safe use of imatinib. The following protocol outlines a self-validating system where monitoring steps are directly linked to known toxicities.

Step-by-Step Clinical Monitoring Protocol

-

Baseline Assessment (Prior to First Dose):

-

Complete Blood Count (CBC) with differential: Establishes baseline for monitoring hematologic toxicity.

-

Comprehensive Metabolic Panel: Includes Liver Function Tests (ALT, AST, Bilirubin, Alk Phos) and renal function (BUN, Creatinine) to establish hepatic and renal baselines.

-

Pregnancy Test: For females of reproductive potential, due to known reproductive toxicity. [5] * Cardiac Evaluation: For patients with pre-existing heart disease or cardiac risk factors, a baseline assessment of cardiac function (e.g., LVEF) should be considered. [3] * TSH Level: For patients on levothyroxine, to establish a baseline for monitoring potential interactions. [11]

-

-

Early Treatment Monitoring (First 2 Months):

-

CBC: Weekly for the first month, then biweekly for the second month. This high frequency is driven by the peak incidence of cytopenias in the early phase of treatment. [12] * LFTs: Monthly.

-

Patient Assessment: Weekly check-ins (phone or in-person) to assess for common side effects like nausea, edema, and rash, allowing for early intervention and supportive care.

-

-

Long-Term Monitoring (After 2 Months):

-

CBC & LFTs: Periodically (e.g., every 2-3 months) or as clinically indicated. [12] * Weight Monitoring: Patients should be instructed to monitor their weight regularly and report any rapid increases, which could signal severe fluid retention. [3] * Annual Review: Comprehensive review of all potential long-term toxicities and medication reconciliation to screen for new DDIs.

-

Caption: A workflow for the clinical safety monitoring of patients receiving Imatinib therapy.

Conclusion

Imatinib remains an exemplary model of targeted therapy, offering profound and durable responses for many patients. [2][13]Its safety profile is well-characterized and, for the majority of patients, its adverse effects are predictable, manageable, and rarely life-threatening. The long-term success of imatinib hinges on a deep, mechanistic understanding of its potential toxicities, coupled with a vigilant and systematic approach to patient monitoring. By integrating preclinical insights with extensive clinical data, drug development professionals and clinicians can continue to use this transformative therapy safely and effectively, upholding the ultimate goal of maximizing patient benefit while minimizing harm.

References

-

MDedge - The Hospitalist. (2017). Imatinib is safe, effective long-term, team says. [Link]

-

Gambacorti-Passerini, C., & Piazza, R. (2011). The safety profile of imatinib in CML and GIST: long-term considerations. PubMed. [Link]

-

CiplaMed. (n.d.). Long-term Efficacy and Safety of Imatinib in Chronic Myeloid Leukemia. [Link]

-

Scilit. (n.d.). The safety profile of imatinib in CML and GIST: long-term considerations. [Link]

-

Cancer Care Ontario. (2024). iMAtinib. [Link]

-

ASH Clinical News. (2021). Long-Term Follow-Up Confirms Safety, Efficacy of Imatinib for CML. [Link]

-

AJMC. (2017). Imatinib Safe and Effective on Long-Term Use in CML. [Link]

-

2 Minute Medicine. (2017). Imatinib safe and effective as long-term treatment for chronic myeloid leukemia: The IRIS trial. [Link]

-

Montastruc, J. L., et al. (2016). Drug–drug interactions with imatinib: An observational study. PMC - NIH. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Imatinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

CORE. (n.d.). Safety Profile of Imatinib in Indian Chronic Myeloid Leukemia Patients. [Link]

-

U.S. Food and Drug Administration. (2002). Gleevec Pharmacology Review. [Link]

-

U.S. Food and Drug Administration. (2001). Gleevec Pharmacology Review Part 1. [Link]

-

Scribd. (n.d.). Imatinib: Mechanism and Classification. [Link]

-

OncoLink. (2024). Imatinib (Gleevec®). [Link]

-

Drugs.com. (n.d.). Imatinib Interactions Checker. [Link]

-

GoodRx. (2024). 7 Imatinib Interactions You Should Know About. [Link]

-

Wolf, A., et al. (2010). Imatinib does not induce cardiotoxicity at clinically relevant concentrations in preclinical studies. PubMed. [Link]

-

Montastruc, J. L., et al. (2016). Drug-drug interactions with imatinib: An observational study. PubMed. [Link]

-

Al-Nimer, M. S., et al. (2018). A Histologic Study of Imatinib Cardiotoxicity in Adult Male Rats. Mustansiriya Medical Journal. [Link]

-

ResearchGate. (2010). Imatinib does not induce cardiotoxicity at clinically relevant concentrations in preclinical studies. [Link]

-

ResearchGate. (n.d.). Toxicity profile of imatinib drug as reported from various centers. [Link]

-

RxList. (2022). Imatinib: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

National Center for Biotechnology Information. (2023). Imatinib. In StatPearls. [Link]

-

PubMed Central. (2021). Real-world efficacy and safety outcomes of imatinib treatment in patients with chronic myeloid leukemia: An Australian experience. [Link]

-

GoodRx. (2024). 8 Imatinib Side Effects You Should Know About. [Link]

-

Patsnap Synapse. (2024). What are the side effects of Imatinib mesylate?. [Link]

-

BioPharma Services. (n.d.). Safe and Effective Design of BE Study of Imatinib. [Link]

-

ResearchGate. (2021). Immunological off-target effects of imatinib. [Link]

-

Mayo Clinic. (n.d.). Imatinib (oral route) - Side effects & dosage. [Link]

-

PubMed Central. (2012). Imatinib and liver toxicity. [Link]

-

PubMed Central. (2010). Principal long-term adverse effects of imatinib in patients with chronic myeloid leukemia in chronic phase. [Link]

-

Drugs.com. (2024). Imatinib: Package Insert / Prescribing Information / MOA. [Link]

-

European Medicines Agency. (n.d.). Imatinib Teva. [Link]

-

ClinicalTrials.gov. (2012). Safety and Efficacy of Imatinib in Chronic Myelogenous Patients in Relapse After Stem Cell Transplantation. [Link]

-

U.S. Food and Drug Administration. (n.d.). GLEEVEC® (imatinib mesylate) tablets Label. [Link]

-

U.S. Food and Drug Administration. (n.d.). Draft Guidance on Imatinib Mesylate. [Link]

-

U.S. Food and Drug Administration. (2024). Clinical and Labeling Review. [Link]

-

European Medicines Agency. (n.d.). Imatinib Accord. [Link]

-

OncLive. (2024). FDA Approves First Oral Liquid Imatinib for Leukemia and Other Cancers. [Link]

-

European Medicines Agency. (n.d.). Glivec 400 mg film-coated tablets. [Link]

-

Scribd. (n.d.). FDA Approval Summary Imatinib. [Link]

Sources

- 1. The safety profile of imatinib in CML and GIST: long-term considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajmc.com [ajmc.com]

- 3. cancercareontario.ca [cancercareontario.ca]

- 4. Imatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. goodrx.com [goodrx.com]

- 8. Imatinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Drug–drug interactions with imatinib: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug-drug interactions with imatinib: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Long-term Efficacy and Safety of Imatinib in Chronic Myeloid Leukemia [ciplamed.com]

An In-depth Technical Guide to the Homologs and Analogs of AZD1390: A Brain-Penetrant ATM Kinase Inhibitor for Advanced Glioblastoma Therapy

Foreword: The Imperative for Brain-Penetrant Radiosensitizers in Neuro-Oncology

The treatment of glioblastoma (GBM), the most aggressive primary brain tumor, remains a formidable challenge in oncology.[1] The intrinsic resistance of GBM to conventional therapies, particularly ionizing radiation, coupled with the formidable blood-brain barrier (BBB) that restricts the entry of most systemically administered agents, necessitates the development of novel therapeutic strategies.[1] One of the most promising avenues of research lies in the targeted inhibition of the DNA damage response (DDR), a network of cellular pathways that cancer cells exploit to survive the DNA-damaging effects of radiotherapy.

At the heart of the DDR is the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs), the most cytotoxic lesions induced by ionizing radiation.[2] Inhibition of ATM kinase activity has been shown to sensitize cancer cells to radiation, and thus, the development of potent and selective ATM inhibitors has been a major focus of drug discovery efforts. However, for these inhibitors to be effective against brain tumors, they must efficiently cross the BBB.

This technical guide provides a comprehensive overview of AZD1390, a first-in-class, orally bioavailable, and brain-penetrant ATM inhibitor, and its chemical relatives.[3] We will delve into the medicinal chemistry strategies that led to its discovery, explore the structure-activity relationships (SAR) of its analogs, and provide detailed protocols for the key experimental workflows used to characterize these compounds. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry who are seeking a deeper understanding of this promising new class of therapeutics.

AZD1390: A New Paradigm in Brain Cancer Radiosensitization

AZD1390 is a highly potent and selective inhibitor of ATM kinase with a cellular IC50 of 0.78 nM.[4] It was specifically designed to overcome the limitations of earlier ATM inhibitors, which exhibited poor brain penetration.[3] The key innovation in the development of AZD1390 was the optimization of its physicochemical properties to reduce its susceptibility to efflux transporters at the BBB, such as P-glycoprotein (P-gp).[5]

Mechanism of Action: Abrogating the DNA Damage Response

Upon exposure to ionizing radiation, cancer cells activate the ATM signaling pathway to arrest the cell cycle and repair DNA damage, ultimately promoting their survival. AZD1390 competitively binds to the ATP-binding site of ATM, inhibiting its kinase activity.[4] This blockade prevents the phosphorylation of downstream targets of ATM, including CHK2, p53, and H2AX, thereby disrupting the DDR cascade.[2] The consequences of this inhibition are twofold:

-

Abrogation of Cell Cycle Checkpoints: By inhibiting ATM, AZD1390 prevents the activation of cell cycle checkpoints, forcing cancer cells with damaged DNA to proceed through mitosis, leading to mitotic catastrophe and cell death.[2]

-

Impairment of DNA Repair: AZD1390's inhibition of ATM hinders the efficient repair of DNA double-strand breaks, leading to the accumulation of lethal genomic damage in irradiated cancer cells.[4]

The synergistic effect of AZD1390 and radiation results in a significant enhancement of tumor cell killing, a phenomenon known as radiosensitization.

The ATM Signaling Pathway and the Point of Inhibition by AZD1390

The following diagram illustrates the central role of ATM in the DNA damage response and the mechanism of action of AZD1390.

Caption: The ATM signaling pathway is activated by DNA double-strand breaks, leading to cell cycle arrest and DNA repair. AZD1390 inhibits the kinase activity of ATM, preventing the downstream signaling cascade and sensitizing cancer cells to radiation.

Homologs and Analogs of AZD1390: A Journey in Medicinal Chemistry

The development of AZD1390 was the culmination of a focused medicinal chemistry effort to optimize a series of ATM inhibitors for brain penetration. The journey began with earlier compounds, such as AZD0156, which, while potent, were substrates for P-gp and thus had limited brain exposure.[5]

From AZD0156 to AZD1390: A Case Study in Overcoming the Blood-Brain Barrier

AZD0156, a potent and selective ATM inhibitor, served as a key starting point for the development of AZD1390.[6] While AZD0156 demonstrated excellent efficacy in preclinical models of peripheral tumors, its high efflux ratio in in vitro BBB models predicted poor brain penetration.[7] The medicinal chemistry strategy to improve CNS exposure focused on several key structural modifications:

-

Reduction of Hydrogen Bond Donors: The number of hydrogen bond donors in the molecule was minimized to reduce its polarity and interaction with efflux transporters.

-

Increased Molecular Rigidity: The flexibility of the molecule was constrained to improve its passive permeability across the BBB.

-

Modulation of Basicity: The basicity of the molecule was fine-tuned to optimize its physicochemical properties for brain penetration.

This iterative process of design, synthesis, and testing led to the identification of AZD1390, which exhibited significantly improved brain penetration while retaining high potency and selectivity for ATM.[2]

Structure-Activity Relationships (SAR) of Imidazo[4,5-c]quinolin-2-one Analogs

AZD1390 belongs to the imidazo[4,5-c]quinolin-2-one class of compounds. Structure-activity relationship studies on this scaffold have revealed key insights into the structural requirements for potent ATM inhibition.

| Modification Site | Observation | Impact on Activity |

| Imidazo[4,5-c]quinolin-2-one Core | The core scaffold is essential for binding to the ATP pocket of ATM kinase. | Modifications to the core generally lead to a loss of activity. |

| N1-substituent | A tetrahydro-2H-pyran-4-yl group at this position is well-tolerated and contributes to favorable physicochemical properties. | Bulky or highly polar substituents are generally detrimental to activity. |

| C3-substituent | A methyl group at this position is optimal for potency. | Larger alkyl groups or other substituents lead to a decrease in activity. |

| C8-substituent | A pyridine ring at this position is critical for potent ATM inhibition, likely through key interactions within the active site. | Bioisosteric replacements for the pyridine ring, such as benzonitriles, may be tolerated but often result in reduced potency.[8] |

Bioisosteric Replacements and Their Impact

In medicinal chemistry, bioisosteric replacement is a common strategy to improve the properties of a lead compound. In the context of AZD1390 analogs, various bioisosteres for the C8-pyridine ring have been explored. For example, replacing the pyridine with a benzonitrile moiety can modulate the electronic properties and hydrogen bonding capacity of the molecule, potentially impacting its potency, selectivity, and pharmacokinetic profile.[8] However, for the imidazo[4,5-c]quinolin-2-one scaffold, the pyridine ring at the C8-position has been found to be crucial for optimal ATM inhibition.

Experimental Protocols for the Characterization of AZD1390 and its Analogs

The comprehensive evaluation of novel ATM inhibitors like AZD1390 requires a battery of in vitro and in vivo assays. The following sections provide detailed protocols for some of the key experiments used in their characterization.